N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide
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Overview
Description
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is related to various synthetic and structural studies in the realm of organic chemistry. Notably, research by Skladchikov et al. (2013) delves into the synthesis, structure, and Heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, showcasing the intricate reactions and structural analyses involved in creating complex organic compounds with potential applications in medicinal chemistry and materials science Skladchikov, D. A., Suponitskii, K. Y., & Gataullin, R. (2013). Russian Journal of Organic Chemistry, 49, 1486-1490.
Pharmacological Studies
In the domain of pharmacology, Abdulla et al. (2014) synthesized and evaluated the pharmacological activities of novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, indicating the utility of such compounds in developing new therapeutic agents with potential anti-inflammatory properties Abdulla, M. M., Amr, A., Al-Omar, M., Hussain, A. A., & Shalaby, A. (2014). Medicinal Chemistry Research, 23, 2113-2121.
Cytotoxicity and Anticancer Research
Research by Deady et al. (2003) highlights the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential of complex organic compounds in anticancer research. The study reveals that such compounds can exhibit potent cytotoxicity against various cancer cell lines, suggesting their possible applications in cancer therapy Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Journal of Medicinal Chemistry, 46, 1049-1054.
Chemical Sensing and Material Science
Further, the synthesis and characterization of novel compounds with specific functional groups pave the way for applications in chemical sensing and material science. For instance, Moyano et al. (2013) reported on the self-assembly of 4-aryl-1H-pyrazoles as a novel platform for luminescent supramolecular columnar liquid crystals, demonstrating the versatility of such compounds in developing advanced materials with unique optical properties Moyano, S., Barberá, J., Diosdado, B., Serrano, J., Elduque, A., & Giménez, R. (2013). Journal of Materials Chemistry C, 1, 3119-3128.
Mechanism of Action
Target of Action
The compound is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . .
Mode of Action
The mode of action of a compound is determined by its interaction with its biological targets. In the case of pyrazole derivatives, they often interact with their targets via hydrogen bonding and π-π interactions . .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Many pyrazole derivatives have been found to interact with various biochemical pathways related to inflammation, pain sensation, and cell proliferation .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. As mentioned, many pyrazole derivatives have analgesic, anti-inflammatory, and anticancer activity . .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-4-7-16(8-5-13)21(25)22-20-18-11-28(26,27)12-19(18)23-24(20)17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJAFIQJQUYGSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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